molecular formula C9H15N5O B12354737 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12354737
M. Wt: 209.25 g/mol
InChI Key: CFWOZTVIJDEICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to the triazole ring. The combination of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine and a carboxylic acid derivative under appropriate conditions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt the cell membrane or inhibit essential enzymes in the pathogen.

Comparison with Similar Compounds

1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives and piperidine-containing compounds:

    Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole ring but differ in the position of nitrogen atoms. These differences can lead to variations in chemical reactivity and biological activity.

    Piperidine-Containing Compounds: Compounds such as piperidine, piperidinone, and piperidine derivatives exhibit different chemical properties due to the presence of the piperidine ring. The combination of the piperidine ring with the triazole ring in this compound imparts unique properties that may enhance its bioactivity and stability.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

1-(piperidin-3-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C9H15N5O/c10-9(15)8-6-14(13-12-8)5-7-2-1-3-11-4-7/h6-7,11H,1-5H2,(H2,10,15)

InChI Key

CFWOZTVIJDEICU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(N=N2)C(=O)N

Origin of Product

United States

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